Cas no 1566240-86-5 (benzyl (1-hydroxypropan-2-yl)(methyl)carbamate)

benzyl (1-hydroxypropan-2-yl)(methyl)carbamate 化学的及び物理的性質
名前と識別子
-
- benzyl (1-hydroxypropan-2-yl)(methyl)carbamate
- Carbamic acid, N-(2-hydroxy-1-methylethyl)-N-methyl-, phenylmethyl ester
- 1566240-86-5
- benzyl N-(1-hydroxypropan-2-yl)-N-methylcarbamate
- EN300-4420046
-
- インチ: 1S/C12H17NO3/c1-10(8-14)13(2)12(15)16-9-11-6-4-3-5-7-11/h3-7,10,14H,8-9H2,1-2H3
- InChIKey: YFPLUTRWBMYJJA-UHFFFAOYSA-N
- ほほえんだ: C(OCC1=CC=CC=C1)(=O)N(C(C)CO)C
計算された属性
- せいみつぶんしりょう: 223.12084340g/mol
- どういたいしつりょう: 223.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 49.8Ų
じっけんとくせい
- 密度みつど: 1.133±0.06 g/cm3(Predicted)
- ふってん: 348.5±31.0 °C(Predicted)
- 酸性度係数(pKa): 14?+-.0.10(Predicted)
benzyl (1-hydroxypropan-2-yl)(methyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4420046-0.5g |
benzyl N-(1-hydroxypropan-2-yl)-N-methylcarbamate |
1566240-86-5 | 95.0% | 0.5g |
$535.0 | 2025-03-15 | |
Enamine | EN300-4420046-0.1g |
benzyl N-(1-hydroxypropan-2-yl)-N-methylcarbamate |
1566240-86-5 | 95.0% | 0.1g |
$490.0 | 2025-03-15 | |
Enamine | EN300-4420046-1.0g |
benzyl N-(1-hydroxypropan-2-yl)-N-methylcarbamate |
1566240-86-5 | 95.0% | 1.0g |
$557.0 | 2025-03-15 | |
Enamine | EN300-4420046-2.5g |
benzyl N-(1-hydroxypropan-2-yl)-N-methylcarbamate |
1566240-86-5 | 95.0% | 2.5g |
$1089.0 | 2025-03-15 | |
Enamine | EN300-4420046-0.25g |
benzyl N-(1-hydroxypropan-2-yl)-N-methylcarbamate |
1566240-86-5 | 95.0% | 0.25g |
$513.0 | 2025-03-15 | |
Enamine | EN300-4420046-5.0g |
benzyl N-(1-hydroxypropan-2-yl)-N-methylcarbamate |
1566240-86-5 | 95.0% | 5.0g |
$1614.0 | 2025-03-15 | |
Enamine | EN300-4420046-10.0g |
benzyl N-(1-hydroxypropan-2-yl)-N-methylcarbamate |
1566240-86-5 | 95.0% | 10.0g |
$2393.0 | 2025-03-15 | |
Enamine | EN300-4420046-0.05g |
benzyl N-(1-hydroxypropan-2-yl)-N-methylcarbamate |
1566240-86-5 | 95.0% | 0.05g |
$468.0 | 2025-03-15 |
benzyl (1-hydroxypropan-2-yl)(methyl)carbamate 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
benzyl (1-hydroxypropan-2-yl)(methyl)carbamateに関する追加情報
Professional Introduction to Benzyl (1-hydroxypropan-2-yl)(methyl)carbamate (CAS No. 1566240-86-5)
Benzyl (1-hydroxypropan-2-yl)(methyl)carbamate, with the chemical identifier CAS No. 1566240-86-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This carbamate derivative exhibits a unique structural framework that has garnered attention for its potential applications in drug development and synthetic methodologies. The compound's molecular structure, featuring a benzyl group, a hydroxypropyl moiety, and a methylcarbamate functional group, positions it as a versatile intermediate in the synthesis of more complex molecules.
The< strong>Benzyl (1-hydroxypropan-2-yl)(methyl)carbamate molecule is characterized by its ability to participate in various chemical reactions, including nucleophilic substitution and condensation reactions, making it a valuable building block in organic synthesis. Its< strong>CAS No. 1566240-86-5 is a unique identifier that ensures precise classification and tracking within chemical databases and regulatory frameworks.
In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their broad spectrum of biological activities. Carbamates are known for their role as pharmacophores in various therapeutic agents, including pesticides, herbicides, and pharmaceuticals. The< strong>Benzyl (1-hydroxypropan-2-yl)(methyl)carbamate derivative, with its specific substitution pattern, has been explored for its potential as an intermediate in the synthesis of bioactive molecules.
One of the most compelling aspects of< strong>Benzyl (1-hydroxypropan-2-yl)(methyl)carbamate is its utility in the development of chiral compounds. The presence of the hydroxypropyl group introduces steric hindrance and optical activity, which can be exploited in the synthesis of enantiomerically pure or enriched compounds. These chiral derivatives are particularly valuable in pharmaceuticals, where the biological activity of a drug can be highly dependent on its stereochemistry.
Recent research has highlighted the< strong>Benzyl (1-hydroxypropan-2-yl)(methyl)carbamate derivative's role in the synthesis of protease inhibitors, which are crucial in treating various diseases, including cancer and infectious disorders. The carbamate group's ability to form hydrogen bonds and interact with biological targets makes it an ideal moiety for designing molecules that can modulate enzyme activity. For instance, studies have demonstrated that derivatives of< strong>Benzyl (1-hydroxypropan-2-yl)(methyl)carbamate can inhibit the activity of certain proteases by binding to their active sites and preventing substrate interaction.
The< strong>CAS No. 1566240-86-5 compound has also been investigated for its potential in materials science applications. Its ability to form stable complexes with metal ions and other functional groups makes it a candidate for use in coordination chemistry and catalysis. These complexes can exhibit unique properties that are useful in catalytic processes, such as polymerization reactions or cross-coupling reactions.
In conclusion, the< strong>Benzyl (1-hydroxypropan-2-yl)(methyl)carbamate derivative identified by< strong>CAS No. 1566240-86-5 represents a promising compound with diverse applications in pharmaceutical chemistry and materials science. Its structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules and functional materials. As research continues to uncover new methodologies and applications, the importance of this compound is likely to grow further.
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